Methyl 2-[4-(2-bromoethoxy)phenyl]acetate
Overview
Description
Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.13 g/mol . This compound is characterized by the presence of a bromoethoxy group attached to a phenyl ring, which is further connected to an acetate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 2-bromoethanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, where the hydroxyl group of the phenylacetic acid reacts with the bromoethanol to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-bromoethoxy)phenyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates.
Oxidation: Quinones or phenolic derivatives.
Reduction: Alcohols or reduced esters.
Scientific Research Applications
Methyl 2-[4-(2-bromoethoxy)phenyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate involves its interaction with specific molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenyl ring can undergo various transformations, contributing to the compound’s reactivity and versatility in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-bromoethoxy)acetate: Similar structure but lacks the phenyl ring.
Methyl 2-(4-bromophenyl)acetate: Contains a bromophenyl group instead of a bromoethoxy group.
Ethyl 2-[4-(2-bromoethoxy)phenyl]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is unique due to the presence of both a bromoethoxy group and a phenyl ring, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
methyl 2-[4-(2-bromoethoxy)phenyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEPIIRKXIJJJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445157 | |
Record name | Benzeneacetic acid, 4-(2-bromoethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100125-95-9 | |
Record name | Benzeneacetic acid, 4-(2-bromoethoxy)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-[4-(2-bromoethoxy)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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